molecular formula C16H14N2O B1666608 Adci CAS No. 124070-15-1

Adci

Katalognummer: B1666608
CAS-Nummer: 124070-15-1
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: IFLVGRRVGPXYON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ADCI, also known as SGB-017, is a glutamate receptor antagonist potentially for the treatment of epilepsy. this compound blocks both voltage-activated sodium channels and N-methyl-D-aspartate (NMDA)-receptor-gated channels. Inhibition of sodium channels by this compound was voltage dependent. High doses of this compound increased dopamine metabolism in the prefrontal cortex and/or in the nucleus accumbens, but not in the dorsal striatum.

Biologische Aktivität

Antibody-drug conjugates (ADCs) represent a novel class of biopharmaceuticals that link monoclonal antibodies (mAbs) to cytotoxic drugs, allowing for targeted delivery to cancer cells while sparing healthy tissues. This article explores the biological activity of ADCs, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.

ADCs function through several key mechanisms:

  • Targeted Delivery : The antibody component selectively binds to specific antigens overexpressed on tumor cells, facilitating the internalization of the drug.
  • Cytotoxic Payload : Once internalized, the cytotoxic drug is released inside the cancer cell, leading to apoptosis or cell death.
  • Immune Modulation : Some ADCs can also activate immune responses against tumor cells, enhancing their therapeutic efficacy.

Biological Activity Data

The biological activities of ADCs have been extensively documented. A systematic review identified 9,171 biological activities associated with various ADCs, including:

  • 739 activities from clinical trials
  • 2,707 activities from in vivo studies
  • 5,725 activities derived from cell line data

These findings highlight the extensive research supporting the efficacy of ADCs across different cancer types and therapeutic areas, such as hematological malignancies and solid tumors .

Case Study 1: ADC Therapeutics

ADC Therapeutics has made significant strides in developing ADCs for oncology. Their approach integrates advanced laboratory techniques and data management systems to enhance productivity and data integrity. By utilizing an electronic lab notebook (ELN), they streamlined their workflow, allowing for faster data retrieval and improved collaboration among researchers .

Case Study 2: Phase I ADC Development

In a recent Phase I study focused on a novel ADC for non-small cell lung cancer, researchers successfully navigated complex regulatory requirements to achieve First Patient In (FPI) within six weeks. This rapid progression underscores the potential of ADCs to address unmet medical needs in oncology while adhering to stringent development timelines .

Challenges in Development

Despite their promise, ADC development faces various challenges:

  • Purification : The presence of residual free drug poses safety risks. Innovative purification methods are essential to ensure that unreacted drugs are effectively removed from the final product .
  • Clinical Efficacy : Variability in patient responses necessitates ongoing research to identify biomarkers that predict treatment outcomes and optimize patient selection for ADC therapies.

Wissenschaftliche Forschungsanwendungen

ADCI in Malaria Immunity

Recent research has established a strong association between this compound activity and reduced risk of malaria in children. A longitudinal cohort study conducted in Ghana revealed that higher this compound activity correlated with a significantly lower incidence of febrile malaria episodes. The study found that children with this compound activity in the top tertile experienced a delayed time-to-first malaria episode, suggesting that this compound could serve as a reliable biomarker for malaria immunity and vaccine efficacy assessment .

Key Findings:

  • Population Studied : Ghanaian children.
  • Methodology : Longitudinal cohort study measuring this compound activity before the malaria season.
  • Results : High this compound activity linked to reduced malaria risk; sensitivity and specificity for predicting protection were 79.4% and 57.1%, respectively.

This compound in Cancer Therapy

This compound has also gained traction in the field of oncology, particularly through its integration into antibody-drug conjugate technology. ADCs are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The mechanism involves monoclonal antibodies targeting specific tumor antigens, thereby enhancing the therapeutic index of cytotoxic agents .

Applications:

  • Targeted Delivery : By conjugating potent pharmaceutical ingredients to antibodies, ADCs can selectively target cancer cells.
  • Clinical Development : Over 14 ADC drugs have received FDA approval for various malignancies, with more than 100 candidates currently in clinical trials .

Mechanisms and Strategies in ADC Development

The development of ADCs relies on sophisticated chemical linkers that facilitate the attachment of cytotoxic drugs to antibodies. Recent advancements include:

  • Click Chemistry : This bioorthogonal approach allows for precise conjugation of drugs to antibodies without interfering with biological systems, enhancing the efficiency and specificity of ADCs .
  • Diverse Linker Technologies : Researchers are exploring various linker chemistries to optimize drug release profiles and improve therapeutic outcomes .

Case Studies and Data Analysis

The following table summarizes notable case studies demonstrating the effectiveness of this compound in different applications:

StudyApplicationPopulationKey Findings
Ghana Malaria StudyMalaria ImmunityChildrenHigh this compound activity correlated with reduced malaria incidence; sensitivity 79.4%
FDA ApprovalsCancer TherapyVarious14 FDA-approved ADCs; over 100 candidates in trials
Click Chemistry StudyDrug DevelopmentLaboratory ModelsEnhanced specificity and efficiency in drug-antibody conjugation

Eigenschaften

CAS-Nummer

124070-15-1

Molekularformel

C16H14N2O

Molekulargewicht

250.29 g/mol

IUPAC-Name

16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-1-carboxamide

InChI

InChI=1S/C16H14N2O/c17-15(19)16-12-7-3-1-5-10(12)9-14(18-16)11-6-2-4-8-13(11)16/h1-8,14,18H,9H2,(H2,17,19)

InChI-Schlüssel

IFLVGRRVGPXYON-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N

Kanonische SMILES

C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5-aminocarbonyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine
ADCI
SGB 017
SGB-017

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adci
Reactant of Route 2
Adci
Reactant of Route 3
Adci
Reactant of Route 4
Adci
Reactant of Route 5
Adci
Reactant of Route 6
Adci

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.